molecular formula C13H17N3O4S B1225202 Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate

Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate

Cat. No.: B1225202
M. Wt: 311.36 g/mol
InChI Key: SPIWIONSMQIGRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including a methoxy group, a hydrazo group, and a benzoic acid ester moiety

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the production of specialty chemicals and materials .

Preparation Methods

The synthesis of Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate involves several steps, each requiring specific reaction conditions and reagents. One common synthetic route involves the reaction of anthranilic acid derivatives with appropriate reagents to form the desired compound . Industrial production methods may vary, but they typically involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

When compared to similar compounds, Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate stands out due to its unique combination of functional groups and chemical properties. Similar compounds include other benzoic acid derivatives and hydrazo compounds, each with their own distinct characteristics and applications .

Properties

Molecular Formula

C13H17N3O4S

Molecular Weight

311.36 g/mol

IUPAC Name

ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate

InChI

InChI=1S/C13H17N3O4S/c1-3-20-12(18)9-4-6-10(7-5-9)14-13(21)16-15-11(17)8-19-2/h4-7H,3,8H2,1-2H3,(H,15,17)(H2,14,16,21)

InChI Key

SPIWIONSMQIGRJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)COC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate
Reactant of Route 2
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Ethyl 4-[[(2-methoxyacetyl)amino]carbamothioylamino]benzoate

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